molecular formula C8H7Br2N3S B14068902 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 98437-50-4

2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B14068902
CAS No.: 98437-50-4
M. Wt: 337.04 g/mol
InChI Key: JMVWWWOFAJXURF-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-dibromo-, thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. The compound is characterized by the presence of a benzaldehyde moiety substituted with bromine atoms at the 3 and 5 positions, and a thiosemicarbazone functional group.

Preparation Methods

The synthesis of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone typically involves the reaction of 3,5-dibromo-benzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, with the addition of a few drops of acetic acid to catalyze the reaction. The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Benzaldehyde, 3,5-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone group can chelate metal ions, disrupting metal-dependent enzymes and processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Benzaldehyde, 3,5-dibromo-, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

The uniqueness of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of bromine atoms can enhance its ability to form coordination complexes and increase its lipophilicity, potentially improving its cellular uptake and efficacy.

Properties

CAS No.

98437-50-4

Molecular Formula

C8H7Br2N3S

Molecular Weight

337.04 g/mol

IUPAC Name

[(3,5-dibromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)

InChI Key

JMVWWWOFAJXURF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=NNC(=S)N

Origin of Product

United States

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